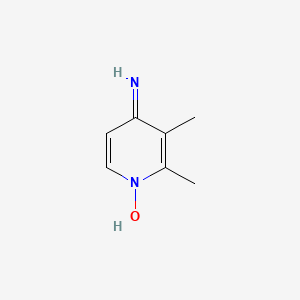

4-Amino-2,3-dimethylpyridin-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3-dimethylpyridin-1-ium-1-olate, also known as 1-hydroxy-2,3-dimethylpyridin-4-imine, is a compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a building block used in various chemical reactions .

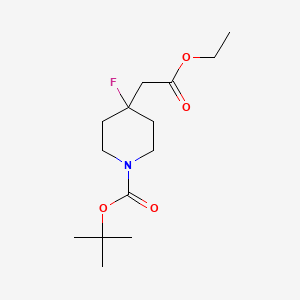

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with two methyl groups at the 2 and 3 positions, an amino group at the 4 position, and a hydroxyl group attached to the nitrogen of the pyridine ring . The InChI key for this compound is IGIJOBPAUWASQM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.17 and a molecular formula of C7H10N2O . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 . Its topological polar surface area is 47.3Ų .Scientific Research Applications

Molecular Structure and Tautomerism

4-Amino-2,3-dimethylpyridin-1-ium-1-olate and related compounds, like aminopyrimidines, show intriguing molecular structures. For instance, a study on 4-amino-5-chloro-2,6-dimethylpyrimidine revealed different tautomeric forms and their impact on molecular recognition processes involving hydrogen bonding, crucial in biology and medicine (Rajam et al., 2017).

Chemical Reactivity and Interactions

Research on 1,3‐Dipolar Cycloaddition Reactions of 1‐Aryl‐Pyridinium‐3‐Olates, including derivatives of this compound, focused on their reactivity with various electron-rich dipolarophiles. This study highlighted the complex interactions these compounds can engage in (Celebi et al., 2010).

Supramolecular Chemistry

The role of non-classical supramolecular interactions in structures involving 2-amino-4,6-dimethylpyridinium, closely related to this compound, has been studied. These interactions are key to understanding the formation of complex molecular structures (Haddad et al., 2006).

Crystallography and Hydrogen Bonding

Crystallographic studies on related compounds, like 2-amino-4,6-dimethylpyrimidinium picolinate, provide insights into the hydrogen bonding patterns. Such studies are crucial for understanding molecular interactions and stability (Hemamalini et al., 2006).

Fungicidal Activity

A study on the synthesis and fungicidal activity of derivatives of this compound, such as triazolium-5-olates, revealed significant antifungal properties against phytopathogenic fungi, indicating potential agricultural applications (Khazhieva et al., 2018).

properties

IUPAC Name |

1-hydroxy-2,3-dimethylpyridin-4-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9(10)4-3-7(5)8/h3-4,8,10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIJOBPAUWASQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=N)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)

![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B581759.png)